1-(2-Nitrophenyl)ethanesulfonamide
Description
1-(2-Nitrophenyl)ethanesulfonamide (CAS: 60901-26-0; InChIKey: CSDTYWJZJMCQKN-UHFFFAOYSA-N) is a sulfonamide derivative featuring a 2-nitrophenyl substituent attached to an ethanesulfonamide backbone. Its molecular formula is C₈H₉N₂O₄S, with a molecular weight of 229.23 g/mol.
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(2-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6(15(9,13)14)7-4-2-3-5-8(7)10(11)12/h2-6H,1H3,(H2,9,13,14) |
InChI Key |
ILVLQAASRSQQDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares 1-(2-Nitrophenyl)ethanesulfonamide with key analogs, focusing on substituent effects and properties:
Key Observations:
- Electronic Effects : The nitro group in This compound increases the acidity of the sulfonamide proton compared to methyl or methoxy substituents, making it more reactive in deprotonation or hydrogen-bonding interactions .
- Solubility : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit higher polarity and aqueous solubility due to oxygen lone pairs, whereas nitro groups reduce solubility in polar solvents .
- Synthetic Accessibility : Commercial availability of N-(2-nitrophenyl)ethanesulfonamide contrasts with specialized analogs like NPDNSAH (), which require custom synthesis .
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